Cilofexor (formerly GS-9674) is a synthetic, non-steroidal small molecule belonging to the \"hammerhead\" class of compounds. [] It acts as a potent and selective agonist of the Farnesoid X Receptor (FXR). [, ] FXR, a nuclear receptor primarily found in the liver and intestines, plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] Cilofexor's activation of FXR makes it a subject of significant interest in scientific research, particularly in the context of liver diseases like nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). [, , , , , , ]
Cilofexor was developed from earlier compounds targeting the farnesoid X receptor, specifically designed to improve safety profiles compared to steroidal agonists. It is classified as a selective non-steroidal farnesoid X receptor agonist, which influences bile acid synthesis and transport mechanisms in the liver .
Cilofexor's synthesis involves complex organic chemistry techniques aimed at constructing its unique molecular framework. The synthesis typically starts with the preparation of key intermediates through multi-step reactions involving various reagents and catalysts. The final steps often include purification processes such as recrystallization or chromatography to obtain cilofexor in high purity.
These methods ensure that cilofexor maintains its efficacy while minimizing potential side effects associated with other compounds targeting the same receptor .
Cilofexor's molecular formula is C₁₈H₁₈Cl₂N₂O₃, and its structure features a complex arrangement of rings and functional groups that confer its biological activity. The compound's three-dimensional conformation is critical for its interaction with the farnesoid X receptor.
The structural characteristics allow cilofexor to effectively modulate bile acid metabolism by acting as an agonist at the farnesoid X receptor .
Cilofexor undergoes several chemical reactions upon administration, primarily involving metabolic transformations in the liver. Key reactions include:
Cilofexor exerts its therapeutic effects primarily through activation of the farnesoid X receptor. This activation leads to several downstream effects:
These mechanisms collectively support cilofexor's potential in treating cholestatic liver diseases .
These properties are crucial for formulating cilofexor into effective therapeutic agents .
Cilofexor is primarily investigated for its applications in treating liver diseases such as:
The compound's ability to modulate bile acid metabolism positions it as a significant candidate for therapeutic interventions aimed at improving liver health .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: